Cas no 41468-28-4 (2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one)

2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one is a cyclopropenone derivative characterized by its unique structural framework, incorporating two 4-chlorophenyl substituents. This compound is of interest in synthetic and medicinal chemistry due to its potential as a reactive intermediate or building block for more complex structures. The presence of the cyclopropenone core offers reactivity useful for cycloaddition and ring-opening reactions, while the chlorophenyl groups enhance stability and influence electronic properties. Its well-defined molecular structure makes it suitable for applications in materials science and pharmaceutical research, particularly in the development of novel heterocyclic compounds. The compound is typically handled under controlled conditions due to its reactivity.
2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one structure
41468-28-4 structure
Product Name:2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
CAS No:41468-28-4
MF:C15H8Cl2O
MW:275.129422187805
CID:2635413
PubChem ID:12290271
Update Time:2025-06-11

2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
    • 2,3-Bis(4-chlorophenyl)cycloprop-2-enone
    • 41468-28-4
    • SCHEMBL9766862
    • CHEMBL3275824
    • 2,3-bis(4-chlorophenyl)cycloprop-2-en-1-one
    • Inchi: 1S/C15H8Cl2O/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8H
    • InChI Key: OKYHNWMLJMQOOS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(C=1C1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 273.9952203Da
  • Monoisotopic Mass: 273.9952203Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B435240-25mg
2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
41468-28-4
25mg
$ 184.00 2023-04-18
TRC
B435240-50mg
2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
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$ 391.00 2023-04-18
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B435240-100mg
2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
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$ 758.00 2023-04-18
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B435240-250mg
2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one
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$ 1800.00 2023-09-08

Additional information on 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one

Professional Introduction to 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one (CAS No. 41468-28-4)

2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one is a significant compound in the field of pharmaceutical chemistry, renowned for its unique structural properties and potential applications in drug development. This heterocyclic compound features a cyclopropenone core substituted with two 4-chlorophenyl groups, which imparts distinct reactivity and functionalization possibilities. The chemical structure of this molecule has garnered considerable attention from researchers due to its potential role in synthesizing novel bioactive molecules.

The CAS number 41468-28-4 uniquely identifies this compound in scientific literature and databases, facilitating precise referencing and research continuity. The presence of chlorine atoms at the para positions of the phenyl rings enhances the electrophilicity of the molecule, making it a valuable intermediate in organic synthesis. This feature is particularly useful in constructing more complex molecular architectures, which are often required for developing new therapeutic agents.

In recent years, the pharmaceutical industry has shown increasing interest in cyclopropenone derivatives due to their diverse biological activities. Studies have demonstrated that these compounds can exhibit properties such as anti-inflammatory, antimicrobial, and even anticancer effects. The 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one structure, with its electron-deficient system, serves as an excellent scaffold for further functionalization. Researchers have explored various modifications to this core structure, aiming to optimize its pharmacological profile.

One of the most compelling aspects of this compound is its reactivity towards nucleophiles and metals, which allows for the formation of stable adducts and complexes. These complexes have been investigated for their potential applications in catalysis and material science. Moreover, the chlorine substituents facilitate cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of aryl groups at specific positions within the molecule. This flexibility makes it an indispensable tool for medicinal chemists seeking to design novel drug candidates.

The synthesis of 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. For instance, recent advancements in transition-metal-catalyzed reactions have streamlined the process of introducing chlorine atoms into aromatic rings efficiently. These improvements have not only reduced production costs but also enhanced scalability for industrial applications.

From a computational chemistry perspective, the electronic properties of this molecule have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into the molecule's reactivity and help predict its behavior in biological systems. The optimized molecular orbitals reveal that the cyclopropenone ring is highly electrophilic due to the conjugation with the aromatic systems and the electron-withdrawing effect of chlorine atoms.

Biological activity assays have shown that derivatives of 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one exhibit promising effects on various disease models. For example, some analogs have demonstrated inhibitory activity against enzymes involved in inflammatory pathways. This has prompted further investigation into their potential as lead compounds for drug development. Additionally, structural modifications have been explored to enhance solubility and bioavailability, critical factors for therapeutic efficacy.

The role of this compound in medicinal chemistry extends beyond simple intermediates; it serves as a building block for more complex molecules with tailored properties. Researchers are increasingly leveraging its unique structural features to develop targeted therapies against resistant pathogens and chronic diseases. The versatility of 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one lies in its ability to undergo diverse chemical transformations while maintaining stability under various conditions.

In conclusion, 2,3-Bis(4-chlorophenyl)-2-cyclopropen-1-one (CAS No. 41468-28-4) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its distinctive structure and reactivity make it a valuable asset for synthetic chemists and medicinal biologists alike. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play a crucial role in shaping future therapeutic strategies.

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